molecular formula C11H11ClFN B2881338 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287289-28-3

3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2881338
CAS No.: 2287289-28-3
M. Wt: 211.66
InChI Key: KTWAEGXFMFWKSB-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine: is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework The presence of the 2-chloro-3-fluorophenyl group adds further complexity and potential reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of 1,3-dibromopropane with a suitable base to form the bicyclo[1.1.1]pentane skeleton.

    Introduction of the 2-chloro-3-fluorophenyl group: This step involves the coupling of the bicyclo[1.1.1]pentane core with 2-chloro-3-fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxylamine, ammonia, or other amines under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high strength and rigidity.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Polymer Science: The compound can be used in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity. The 2-chloro-3-fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(3-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-amine

Comparison:

  • Structural Features: While all these compounds share the bicyclo[1.1.1]pentane core, the presence of different substituents on the phenyl ring (chlorine, fluorine, bromine) can significantly influence their reactivity and interaction with molecular targets.
  • Reactivity: The presence of different halogen atoms can affect the compound’s reactivity in substitution and other chemical reactions. For example, fluorine is more electronegative than chlorine or bromine, which can influence the compound’s electronic properties and reactivity.
  • Applications: The unique combination of the bicyclo[1.1.1]pentane core with different substituents can lead to variations in the compound’s applications in materials science, drug development, and other fields.

Properties

IUPAC Name

3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN/c12-9-7(2-1-3-8(9)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWAEGXFMFWKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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